molecular formula C15H20FN3O2S B2703365 2-(Cyclopentylthio)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone CAS No. 2034359-77-6

2-(Cyclopentylthio)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone

Cat. No.: B2703365
CAS No.: 2034359-77-6
M. Wt: 325.4
InChI Key: BAMYFSNXGSFMDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyclopentylthio)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C15H20FN3O2S and its molecular weight is 325.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Characterization

The compound belongs to a class of chemicals involved in complex synthesis processes, including the creation of novel pharmaceutical agents and materials with unique properties. For instance, Butters et al. (2001) describe the synthesis of Voriconazole, highlighting the importance of fluoropyrimidine derivatives in developing broad-spectrum antifungal agents. The process involves meticulous control over stereochemistry and demonstrates the utility of such compounds in synthesizing medically significant molecules (Butters et al., 2001).

Antimicrobial Activity

Derivatives of fluoropyrimidines have been explored for their antimicrobial properties. Salimon et al. (2011) synthesized a compound with significant antimicrobial activity, showcasing the potential of fluoropyrimidine derivatives in combating microbial infections (Salimon et al., 2011).

Antifolate Properties

Degraw et al. (1992) explored the synthesis and antifolate properties of deazaaminopterin analogs, indicating the scope of fluoropyrimidine derivatives in cancer treatment through the inhibition of dihydrofolate reductase, a key enzyme in DNA synthesis (Degraw et al., 1992).

Catalytic Asymmetric Oxidation Reactions

In the realm of materials science, Hao et al. (2016) reported the synthesis of chiral-substituted poly-N-vinylpyrrolidinones and their application in catalytic asymmetric oxidation reactions. This research underscores the versatility of pyrrolidinone derivatives in facilitating selective chemical transformations, an essential aspect of synthetic organic chemistry and pharmaceutical manufacturing (Hao et al., 2016).

Anti-inflammatory and Analgesic Activities

Explorations into the therapeutic potential of pyrimidine derivatives have also been conducted. Nofal et al. (2011) synthesized new pyrimidine derivatives and evaluated their anti-inflammatory and analgesic activities, revealing the promise of these compounds in developing new treatments for inflammation and pain management (Nofal et al., 2011).

Properties

IUPAC Name

2-cyclopentylsulfanyl-1-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FN3O2S/c16-11-7-17-15(18-8-11)21-12-5-6-19(9-12)14(20)10-22-13-3-1-2-4-13/h7-8,12-13H,1-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAMYFSNXGSFMDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)N2CCC(C2)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.